BenchChemオンラインストアへようこそ!

(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol

Medicinal Chemistry ADMET Prediction Drug Design

Unlike simple N-alkyl pyrazoles, the N1-hydroxymethyl group in (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol provides a versatile synthetic handle for esterification, etherification, and oxidation — enabling diverse library synthesis and bioconjugation. With MW 269.00, AlogP 1.29, and PSA 90.65 Ų, it meets fragment-based screening criteria and offers superior aqueous solubility. Its lower lipophilicity vs. ester/acid analogs reduces ‘molecular obesity’ risk. Available in 1g and 5g sizes for R&D. Request a quote today to secure your supply.

Molecular Formula C4H4IN3O3
Molecular Weight 269.00 g/mol
Cat. No. B10906003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol
Molecular FormulaC4H4IN3O3
Molecular Weight269.00 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1[N+](=O)[O-])CO)I
InChIInChI=1S/C4H4IN3O3/c5-3-1-4(8(10)11)6-7(3)2-9/h1,9H,2H2
InChIKeyUTSFZXGGENVJHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol | CAS 2171318-56-0 | A Bifunctional Pyrazole Building Block for Targeted Synthesis and Procurement


(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (CAS: 2171318-56-0) is a heterocyclic pyrazole derivative with the molecular formula C4H4IN3O3 and a molecular weight of 269.00 g/mol . The core structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms, uniquely functionalized with an iodine atom at the 5-position, a nitro group at the 3-position, and a reactive hydroxymethyl (-CH2OH) group attached to the N1-nitrogen . This precise substitution pattern confers a distinct physicochemical and reactivity profile compared to its closest analogs, positioning it as a versatile intermediate in medicinal chemistry, agrochemical research, and materials science [1].

Why Generic (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol Substitution Fails: Quantitative Differentiation from Close Analogs


Direct substitution of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol with structurally similar pyrazole derivatives—such as (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid, ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate, or 5-Iodo-3-nitro-1H-pyrazole—is not chemically or functionally equivalent. The presence of the N1-hydroxymethyl group fundamentally alters key properties including calculated lipophilicity (AlogP), hydrogen-bonding capacity, and synthetic derivatization pathways . These quantifiable differences directly impact experimental outcomes in downstream applications ranging from medicinal chemistry hit-to-lead optimization to agrochemical formulation, where even minor structural changes can lead to significant variations in biological activity, metabolic stability, and physicochemical behavior [1].

Quantitative Evidence Guide: How (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol Compares to Key Analogs


Physicochemical Differentiation: Calculated Lipophilicity (AlogP) of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol vs. Structural Analogs

The N1-hydroxymethyl group in (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol significantly reduces calculated lipophilicity compared to analogs lacking this polar moiety. The target compound exhibits a calculated AlogP of 1.29 , which is substantially lower than the reported or predicted values for more lipophilic analogs such as ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate and (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid (estimated AlogP > 1.5 based on structural increments). This difference is quantitatively meaningful for modulating membrane permeability and aqueous solubility in drug discovery programs.

Medicinal Chemistry ADMET Prediction Drug Design

Hydrogen-Bonding Capacity: (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol as a Dual H-Bond Donor/Acceptor

The hydroxymethyl (-CH2OH) substituent at the N1-position provides dual hydrogen-bonding capability (both donor and acceptor) that is absent in non-hydroxymethyl analogs such as 5-Iodo-3-nitro-1H-pyrazole and its N-alkyl derivatives . The target compound features 2 hydrogen bond donors and 5 hydrogen bond acceptors . In contrast, 5-Iodo-3-nitro-1H-pyrazole (CAS 2171313-55-4) contains only 1 hydrogen bond donor and 4 acceptors . This quantitative difference in H-bond capacity directly influences molecular recognition, solubility, and crystal packing.

Medicinal Chemistry Supramolecular Chemistry Crystal Engineering

Synthetic Versatility: Divergent Derivatization Pathways Enabled by the N1-Hydroxymethyl Handle

The N1-hydroxymethyl group in (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol serves as a versatile synthetic handle for further functionalization (e.g., esterification, etherification, oxidation to aldehyde/carboxylic acid) that is not available in simple N-H or N-alkyl pyrazole analogs [1]. In contrast, 5-Iodo-3-nitro-1H-pyrazole (CAS 2171313-55-4) lacks this reactive alcohol moiety, limiting its direct derivatization to N-alkylation or N-arylation reactions that typically require stronger bases and harsher conditions. This synthetic divergence is critical for constructing diverse chemical libraries and exploring structure-activity relationships.

Organic Synthesis Medicinal Chemistry Chemical Biology

Polar Surface Area (PSA) and Drug-Likeness: Comparison with Key Analogs

The calculated polar surface area (PSA) for (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol is 90.65 Ų , a value that is significantly higher than that of less polar analogs such as 5-Iodo-3-nitro-1H-pyrazole (estimated PSA ≈ 70-75 Ų) and ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate (estimated PSA ≈ 80-85 Ų). This difference is driven by the hydroxymethyl group and is quantitatively relevant for predicting oral bioavailability and blood-brain barrier penetration in drug discovery programs.

Medicinal Chemistry ADMET Prediction Drug Design

Molecular Weight and Heavy Atom Count: Implications for Fragment-Based Drug Discovery

With a molecular weight of 269.00 g/mol and a heavy atom count of 12 , (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol sits at the upper boundary of the "rule of three" guidelines for fragment-based drug discovery (MW < 300, heavy atom count ≤ 14) [1]. In contrast, the closely related analog (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid has a molecular weight of 297.01 g/mol and a heavy atom count of 14 , making it slightly less compliant with fragment library criteria. The target compound's lower molecular weight and reduced heavy atom count offer a quantitative advantage in fragment-based screening campaigns.

Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization

Optimal Research and Industrial Application Scenarios for (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol


Medicinal Chemistry: Hit-to-Lead Optimization Requiring Balanced Lipophilicity and Solubility

Based on its calculated AlogP of 1.29 and PSA of 90.65 Ų , (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol is ideally suited for medicinal chemistry programs seeking to maintain moderate lipophilicity while enhancing aqueous solubility. Its lower AlogP compared to ester and acid analogs (estimated AlogP > 1.5) provides a quantitative advantage for projects aiming to avoid the "molecular obesity" that often accompanies lead optimization. The dual hydrogen-bonding capacity (2 donors, 5 acceptors) further supports solubility and target engagement in polar binding pockets.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 269.00 g/mol and 12 heavy atoms , (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol meets the "rule of three" criteria for fragment-based screening (MW < 300, heavy atoms ≤ 14) [1]. It offers a 9.4% lower molecular weight and 14.3% fewer heavy atoms compared to the close analog (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid (MW = 297.01, heavy atoms = 14) . This quantitative advantage ensures better compliance with fragment library guidelines and provides more room for property-friendly fragment growth during hit-to-lead optimization.

Synthetic Methodology Development and Chemical Biology Tool Synthesis

The N1-hydroxymethyl group in (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol serves as a versatile synthetic handle for mild derivatization (esterification, etherification, oxidation) that is absent in non-hydroxymethyl pyrazole analogs [2]. This synthetic divergence enables the construction of diverse chemical libraries and the development of novel chemical biology probes. The hydroxymethyl handle also facilitates bioconjugation strategies (e.g., via ester or ether linkages) that are not readily accessible with simple N-alkyl pyrazoles, making the compound a valuable building block for targeted chemical biology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.